3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol
Overview
Description
3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the thiazole ring and subsequent functionalization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.
Imidazole: Another heterocyclic compound with similar biological activities but different structural properties.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur in the ring.
Uniqueness
3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is unique due to its specific functional groups and the presence of both amino and phenol groups, which contribute to its diverse chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-7-11(20-12(14)15-7)10-6-19-13(17-10)16-8-3-2-4-9(18)5-8/h2-6,18H,1H3,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDATSLIWHFYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386585 | |
Record name | 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5747-94-4 | |
Record name | 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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